N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the available resources .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not mentioned in the available resources .Physical and Chemical Properties Analysis
Some physical and chemical properties like melting point, boiling point, density, molecular formula, and molecular weight are mentioned, but the specific values are not provided .Scientific Research Applications
Pro-Drug Systems for Cancer Therapy
Research has explored the use of furan-containing compounds, including N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-methoxyphenyl)propanamide, as potential pro-drug systems. These compounds are designed to be activated selectively in hypoxic conditions commonly found in solid tumors, releasing therapeutic agents directly at the site of the tumor. This targeted approach aims to minimize systemic side effects and improve the efficacy of cancer treatments (Berry et al., 1997).
Enhancement of Analgesic Properties
Modifications to the structure of similar compounds have been shown to significantly impact their pharmacological properties. For instance, substituting the phenyl ring in certain carboxamides with isosteric heterocycles, including furan derivatives, has led to an increase in analgesic activity, highlighting the potential for chemical modifications in enhancing therapeutic outcomes (И. В. Украинец, Е. В. Моспанова, А. А. Давиденко, 2016).
Anti-Tuberculosis Activity
The synthesis and characterization of derivatives of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide have shown promising in vitro anti-tuberculosis activity. These findings open avenues for the development of new anti-tuberculosis agents, addressing the urgent need for more effective treatments against resistant strains of Mycobacterium tuberculosis (Yuefei Bai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-29-21-9-4-17(5-10-21)6-11-23(27)25-20-8-7-18-12-13-26(16-19(18)15-20)24(28)22-3-2-14-30-22/h2-5,7-10,14-15H,6,11-13,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYWADSXJQTZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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